3-(2,5-Dimethylthiophen-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

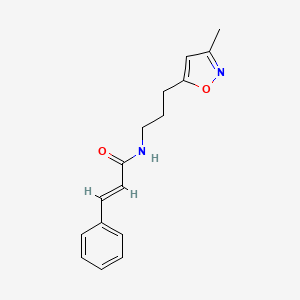

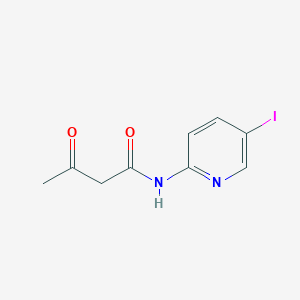

“3-(2,5-Dimethylthiophen-3-yl)propanoic acid” is a chemical compound with the CAS Number: 26421-38-5 . It has a molecular weight of 184.26 and its molecular formula is C9H12O2S . The compound is stored at room temperature and it appears as a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12O2S/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The melting point of “this compound” is between 54-59°C . The predicted boiling point is 309.4±37.0 °C and the predicted density is 1.185±0.06 g/cm3 . The pKa is predicted to be around 4 .科学的研究の応用

Solar Cell Applications

Organic sensitizers, including compounds structurally related to 3-(2,5-Dimethylthiophen-3-yl)propanoic acid, have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency. Notably, the cyanoacrylic acid groups in these compounds are coplanar with the thiophene units, indicating strong conjugation that is pivotal for their photovoltaic performance (Kim et al., 2006).

Organic Synthesis and Functionalization

In the realm of organic synthesis, the ortho-functionalization of substituted toluenes has been achieved through reactions involving compounds similar to this compound. This process is tuned by the acidity of reaction conditions, showcasing the compound's versatility in synthetic chemistry (Cai et al., 2007).

Dye-Sensitized Solar Cell Applications

Further extending its application in photovoltaics, derivatives of this compound have been utilized in dye-sensitized solar cells (DSSCs). These derivatives serve as organic sensitizers that improve the monochromatic incident photon-to-current conversion efficiency, thereby enhancing the overall conversion efficiency of DSSCs (Hagberg et al., 2008).

Corrosion Inhibition

Novel amino acid-based corrosion inhibitors, structurally related to this compound, have been synthesized and characterized. These inhibitors exhibit high efficiency in protecting mild steel against corrosion, with one of the inhibitors achieving a maximum inhibition efficiency of 96.08% at a low concentration. This demonstrates the compound's potential in applications requiring corrosion resistance (Srivastava et al., 2017).

Molecular Engineering

The molecular engineering of organic sensitizers for dye-sensitized solar cell applications often involves compounds similar to this compound. These engineered molecules showcase the importance of structural and electronic modifications in achieving high performance in solar energy conversion (D. Hagberg et al., 2008).

Safety and Hazards

特性

IUPAC Name |

3-(2,5-dimethylthiophen-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRYXIKBRYFHLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2783486.png)

![4-[butyl(ethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2783489.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2783494.png)

![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2783499.png)

![ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2783501.png)

![N-[6-(propanoylamino)-1,3-thiazolo[4,5-f]benzothiazol-2-yl]propanamide](/img/structure/B2783502.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2783504.png)